Elucidation of the Chemical Structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde: A Technical Guide
Elucidation of the Chemical Structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. This document details the key physicochemical properties, spectral data analysis, and a proposed synthetic pathway, presenting the information in a clear and accessible format for scientific professionals.
Core Physicochemical and Spectral Data
A thorough analysis of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde reveals the following key identifiers and spectral characteristics. This data is fundamental to confirming the molecular structure and purity of the compound.
| Property | Value |
| IUPAC Name | (5-bromo-4-formyl-2-methoxyphenyl) acetate[1] |
| CAS Number | 52783-83-2[1][2] |
| Molecular Formula | C₁₀H₉BrO₄[1][2] |
| Molecular Weight | 273.08 g/mol [1] |
| Monoisotopic Mass | 271.96842 Da[1] |
Spectroscopic Analysis for Structure Elucidation
The structural confirmation of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While a publicly available, detailed ¹H NMR spectrum with assigned peaks is not readily accessible in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the structure. The spectrum is anticipated to show signals corresponding to the aldehydic proton, two aromatic protons, the methoxy group protons, and the acetyl group protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similarly, a detailed experimental ¹³C NMR spectrum is not available in the public domain. However, the spectrum is expected to display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and acetate groups, the aromatic carbons, and the carbons of the methoxy and acetyl methyl groups.
Mass Spectrometry (MS)
Mass spectrometry data from the NIST Mass Spectrometry Data Center indicates a top peak at an m/z of 230 and a second highest peak at m/z 232.[1] This isotopic pattern is characteristic of a compound containing a single bromine atom, as bromine has two common isotopes (⁷⁹Br and ⁸¹Br) that are roughly equal in abundance, leading to M and M+2 peaks of similar intensity. The base peak at m/z 230 likely corresponds to the molecular ion after the loss of the acetyl group (CH₃CO, 43 Da).
Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule. The spectrum is expected to exhibit characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, the C-O bonds, and the aromatic ring. A reference to an FTIR spectrum obtained via the KBr wafer technique is available, suggesting the solid nature of the sample for this analysis.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O Stretch | ~1700 |
| Ester C=O Stretch | ~1760 |
| Aromatic C=C Stretch | ~1600-1450 |
| C-O Stretch | ~1250-1000 |
Synthesis of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde
The synthesis of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde is logically achieved through the acetylation of its precursor, 2-bromo-4-hydroxy-5-methoxybenzaldehyde. This reaction typically involves the use of an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.
Proposed Experimental Protocol:
The following is a generalized protocol for the O-acetylation of a phenolic hydroxyl group, which can be adapted for the synthesis of the title compound.
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Dissolution: Dissolve 2-bromo-4-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath and add acetic anhydride (1.5-2.0 equivalents) dropwise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
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Quenching: Quench the reaction by the slow addition of methanol.
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Work-up: Remove the solvents under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to obtain pure 4-Acetoxy-2-bromo-5-methoxybenzaldehyde.
Reaction Workflow:
Caption: Proposed workflow for the synthesis of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde.
Signaling Pathways and Biological Activity
Currently, there is no available information in the searched scientific literature to suggest the involvement of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in any specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in organic synthesis. Further research would be required to explore any potential biological activity.
